molecular formula C12H21N3 B13631921 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine

1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B13631921
M. Wt: 207.32 g/mol
InChI Key: MWGRPRXZDGSIMG-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-ethylcyclohexyl substituent at position 1 and a methyl group at position 4 of the pyrazole ring. Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.32 g/mol. The compound’s structure combines the lipophilic cyclohexyl group with the aromatic pyrazole core, making it a candidate for pharmaceutical applications, particularly in modulating membrane permeability or receptor binding .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14)

InChI Key

MWGRPRXZDGSIMG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2C=C(C(=N2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in the substituents at position 1 of the pyrazole ring and modifications to the amine group. Key examples include:

Compound Name Position 1 Substituent Position 4 Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
1-(4-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine 4-Ethylcyclohexyl Methyl 207.32 N/A
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine 2-Methoxyethyl Methyl 155.20 N/A
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine 2-Chlorophenyl Methyl 207.66 N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl Methyl 215.24 104–107
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine 4-Methyl-1,2,4-triazol-3-yl N/A (cyclohexyl amine) 180.25 N/A

Key Observations :

  • Lipophilicity : The 4-ethylcyclohexyl group in the target compound enhances lipophilicity compared to polar substituents like 2-methoxyethyl or aromatic groups like 2-chlorophenyl. This property may improve blood-brain barrier penetration in drug design .

Physicochemical and Spectroscopic Properties

  • Melting Points : Only N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a reported melting point (104–107°C) . The target compound’s melting point is unreported but expected to be higher due to increased molecular rigidity from the cyclohexyl group.
  • Spectroscopic Data :
    • NMR : Analogous compounds show characteristic pyrazole proton signals at δ 6.5–8.5 ppm (aromatic) and cyclohexyl protons at δ 1.0–2.5 ppm .
    • HRMS : The target compound’s molecular ion peak would appear near m/z 208.2 ([M+H]⁺), consistent with its formula .

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